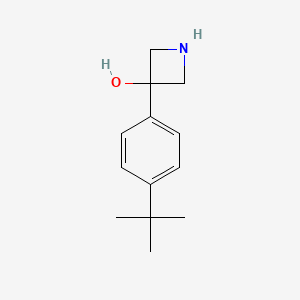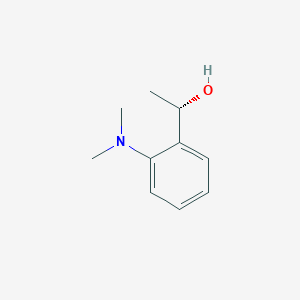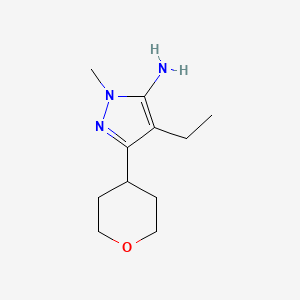![molecular formula C13H18BrN3O2 B13619500 Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)
Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18BrN3O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a bromopyrimidine moiety
Métodos De Preparación
The synthesis of tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromopyrimidine moiety: This step involves the reaction of the azetidine intermediate with a bromopyrimidine derivative under suitable conditions.
Protection of the carboxyl group: The tert-butyl group is introduced to protect the carboxyl group, often using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate: This compound has an amino group instead of a methyl group, which may affect its reactivity and binding properties.
Tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate: This compound has a carbamate group instead of an azetidine ring, which may influence its stability and biological activity.
The uniqueness of tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate lies in its specific combination of structural features, which can confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H18BrN3O2 |
|---|---|
Peso molecular |
328.20 g/mol |
Nombre IUPAC |
tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-7-9(8-17)4-11-15-5-10(14)6-16-11/h5-6,9H,4,7-8H2,1-3H3 |
Clave InChI |
SAIOXLLLHDUGLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CC2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


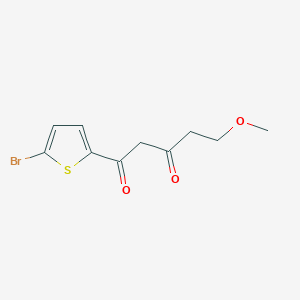
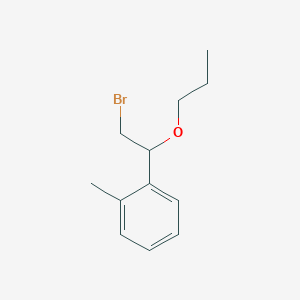
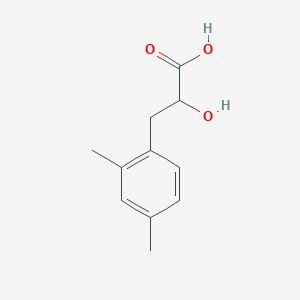

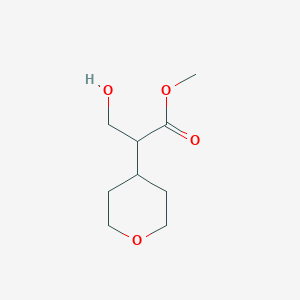

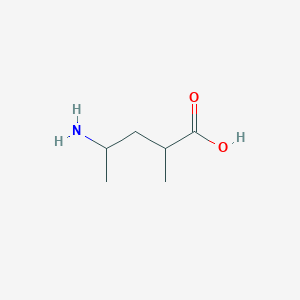

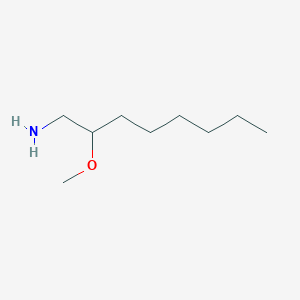

![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
